molecular formula C11H9N3O2 B2853447 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 565174-36-9

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile

货号: B2853447
CAS 编号: 565174-36-9
分子量: 215.212
InChI 键: DGRMGFWJQPHVGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves the reaction of benzonitrile with an imidazolidinone derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

化学反应分析

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学研究应用

Medicinal Chemistry

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile has shown potential as a pharmacological agent due to its ability to inhibit specific enzymes and biological pathways.

Antimicrobial Activity

Research indicates that compounds containing the imidazolidine moiety exhibit antimicrobial properties. For example, studies have demonstrated that related compounds can effectively inhibit various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Corynebacterium xerosis500 ppm
Staphylococcus epidermidisTBD
Brevibacterium epidermidisTBD

The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics.

Inhibition of Metalloproteinases

This compound has been identified as a potential inhibitor of metalloproteinases, which are crucial in various pathological conditions such as cancer and arthritis. Inhibiting these enzymes can prevent extracellular matrix remodeling, which is vital in tumor progression and metastasis .

Case Studies

Several studies have explored the efficacy of this compound in laboratory settings.

Study on Antimycobacterial Activity

A notable study focused on the compound's role as a DprE1 inhibitor, which is a target for developing new antimycobacterial drugs. The compound demonstrated significant inhibition against Mycobacterium tuberculosis with an MIC of 8.3 µM, indicating its potential as a therapeutic agent in treating tuberculosis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed insights into how modifications can enhance its biological activity. For instance, variations in the side chains significantly affected the compound's potency against targeted enzymes .

作用机制

The mechanism of action of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research .

相似化合物的比较

生物活性

The compound 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , also known as 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a benzonitrile moiety linked to a dioxoimidazolidinyl group. Its molecular formula is C11_{11}H10_{10}N2_{2}O2_{2}, with a molar mass of approximately 218.21 g/mol. The presence of the dioxoimidazolidinyl group is significant for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as a potential metalloproteinase inhibitor , which plays a crucial role in various physiological processes such as tissue remodeling and inflammation. The inhibition of matrix metalloproteinases (MMPs) is particularly relevant in the context of diseases like cancer and arthritis, where MMPs contribute to tumor progression and joint degradation, respectively.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Cytotoxicity : Studies have shown that related compounds can induce apoptosis in transformed B- and T-cells, suggesting potential applications in cancer treatment .
  • Antimycobacterial Activity : This compound has been explored for its inhibitory effects on DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis. Inhibiting this enzyme could lead to effective treatments against tuberculosis .

Case Study 1: Metalloproteinase Inhibition

In vitro studies demonstrated that this compound effectively inhibited MMP12 with an IC50 value indicating potent activity. This suggests its potential utility in therapeutic applications aimed at conditions characterized by excessive MMP activity, such as chronic wounds and cancer metastasis.

Case Study 2: Anticancer Potential

A series of experiments conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis through caspase activation pathways. These findings support further investigation into its role as a chemotherapeutic agent.

Research Findings Summary Table

Study Findings Reference
Metalloproteinase InhibitionSignificant inhibition of MMP12; potential therapeutic applications
Cytotoxicity in Cancer CellsInduced apoptosis in T-cells; dose-dependent effects observed
Antimycobacterial ActivityInhibition of DprE1; implications for tuberculosis treatment

属性

IUPAC Name

4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRMGFWJQPHVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。